molecular formula C7H8ClN3O3 B1347506 2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 27870-38-8

2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B1347506
CAS No.: 27870-38-8
M. Wt: 217.61 g/mol
InChI Key: BPJLEHPOYRPITQ-UHFFFAOYSA-N
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Description

2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a chemical compound with the molecular formula C7H8ClN3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a tetrahydropyrimidinyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide typically involves the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under controlled conditions to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is unique due to its specific structural features, such as the chloro and methyl groups attached to the tetrahydropyrimidinyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3/c1-3-5(10-4(12)2-8)6(13)11-7(14)9-3/h2H2,1H3,(H,10,12)(H2,9,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJLEHPOYRPITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356219
Record name 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27870-38-8
Record name 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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